molecular formula C19H31N3OS B247662 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol

2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol

Cat. No. B247662
M. Wt: 349.5 g/mol
InChI Key: CNEJUQYTEWNLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system.

Mechanism of Action

TAK-659 works by inhibiting the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which is a crucial enzyme in the signaling pathway of B-cells. 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play a crucial role in the survival and proliferation of cancer cells and the regulation of immune responses. By inhibiting 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, TAK-659 can block the activation of these downstream pathways, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can effectively inhibit the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, leading to the inhibition of downstream signaling pathways. It can also induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and survival. TAK-659 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high potency and selectivity for 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which allows for the specific inhibition of B-cell signaling pathways. It also has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the limitations of using TAK-659 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the development of combination therapies that include TAK-659 with other drugs that target different pathways in cancer cells or immune cells. Another direction is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further research is needed to understand the long-term safety and efficacy of TAK-659 in clinical settings.

Synthesis Methods

The synthesis of TAK-659 involves several steps. The first step involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-nitrobenzene to form 4-(methylsulfanyl)benzyl 4-nitrophenyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon. The third step involves the reaction of the resulting amine with 1-(2-hydroxyethyl)piperazine to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to be effective in inhibiting the growth and survival of cancer cells, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in reducing inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.

properties

Molecular Formula

C19H31N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

2-[4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H31N3OS/c1-24-19-4-2-17(3-5-19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3

InChI Key

CNEJUQYTEWNLJX-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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